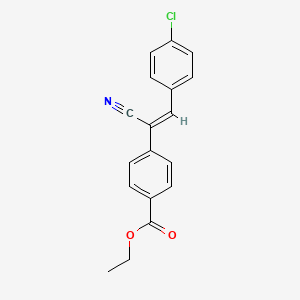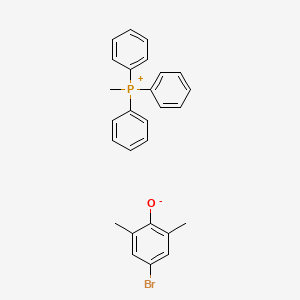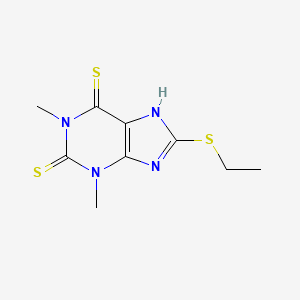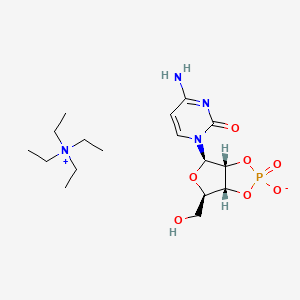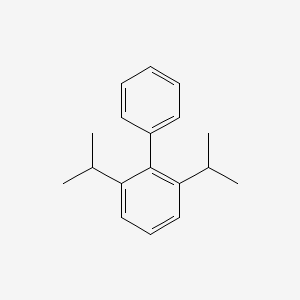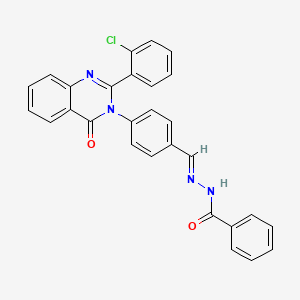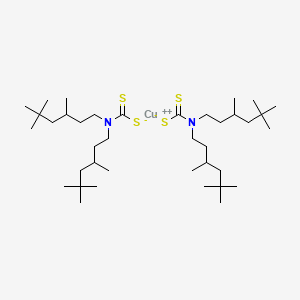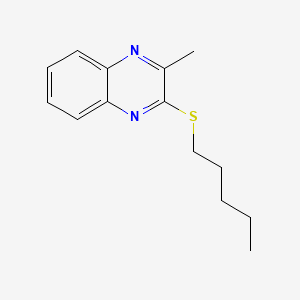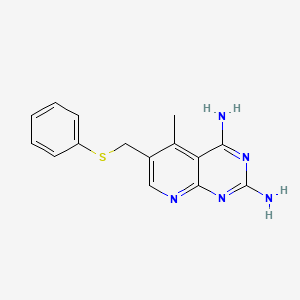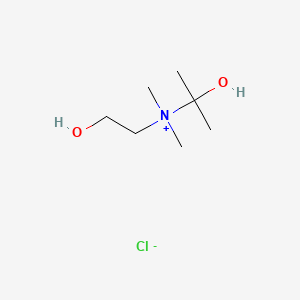
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride is a chemical compound with the molecular formula C7H18ClNO2 and a molecular weight of 183.67632 g/mol. It is known for its unique structure, which includes both hydroxyethyl and hydroxyisopropyl groups attached to a dimethylammonium chloride core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol and 1-chloro-2-propanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: It is used in the study of cellular processes and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is employed in the production of surfactants, emulsifiers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy groups facilitate hydrogen bonding and electrostatic interactions, while the dimethylammonium chloride core provides stability and solubility. These interactions can modulate biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar compounds to (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride include:
(2-Hydroxyethyl)trimethylammonium chloride: Lacks the hydroxyisopropyl group, making it less versatile in certain applications.
(1-Hydroxy-1-methylethyl)dimethylammonium chloride: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)ammonium chloride: Lacks the dimethyl groups, impacting its stability and interaction with molecular targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Propiedades
Número CAS |
85909-54-2 |
|---|---|
Fórmula molecular |
C7H18ClNO2 |
Peso molecular |
183.67 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(2-hydroxypropan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-7(2,10)8(3,4)5-6-9;/h9-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HHMGBTGVYDGEPW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)([N+](C)(C)CCO)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


